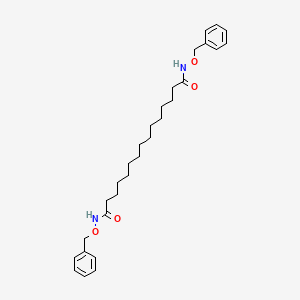
N~1~,N~15~-Bis(benzyloxy)pentadecanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~15~-Bis(benzyloxy)pentadecanediamide is a synthetic organic compound with the molecular formula C31H46N2O4 It is characterized by the presence of two benzyloxy groups attached to a pentadecanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~15~-Bis(benzyloxy)pentadecanediamide typically involves the reaction of pentadecanediamine with benzyl chloroformate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for N1,N~15~-Bis(benzyloxy)pentadecanediamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~15~-Bis(benzyloxy)pentadecanediamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include benzaldehyde derivatives, amines, and substituted benzyloxy compounds. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
N~1~,N~15~-Bis(benzyloxy)pentadecanediamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~15~-Bis(benzyloxy)pentadecanediamide involves its interaction with specific molecular targets. The benzyloxy groups can interact with various enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and responses .
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~5~-Bis(benzyloxy)-2-dodecylpentanediamide
- N’~1~,N’~5~-Bis(2-(benzyloxy)benzylidene)pentanedihydrazide
- 1-(3,5-Bis(benzyloxy)phenyl)pentan-2-ol
Uniqueness
N~1~,N~15~-Bis(benzyloxy)pentadecanediamide is unique due to its specific pentadecanediamide backbone and the presence of two benzyloxy groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
185445-17-4 |
|---|---|
Molecular Formula |
C29H42N2O4 |
Molecular Weight |
482.7 g/mol |
IUPAC Name |
N,N'-bis(phenylmethoxy)pentadecanediamide |
InChI |
InChI=1S/C29H42N2O4/c32-28(30-34-24-26-18-12-10-13-19-26)22-16-8-6-4-2-1-3-5-7-9-17-23-29(33)31-35-25-27-20-14-11-15-21-27/h10-15,18-21H,1-9,16-17,22-25H2,(H,30,32)(H,31,33) |
InChI Key |
DXVQWBVMSDWUGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)CCCCCCCCCCCCCC(=O)NOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















